Erdosteine-13C4

LC-MS/MS Bioanalysis Internal Standard

Erdosteine-13C4 is a stable isotope-labeled analog of the mucolytic drug erdosteine, featuring four carbon-13 atoms incorporated into its molecular structure. With a molecular formula of C4^13C4H11NO4S2 and a molecular weight of 253.28 g/mol, this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of erdosteine in biological matrices.

Molecular Formula C8H11NO4S2
Molecular Weight 253.3 g/mol
Cat. No. B12432074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdosteine-13C4
Molecular FormulaC8H11NO4S2
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)CSCC(=O)O
InChIInChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1
InChIKeyQGFORSXNKQLDNO-HNZXROKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Erdosteine-13C4: A 13C4-Labeled Stable Isotope Internal Standard for Erdosteine Quantitation


Erdosteine-13C4 is a stable isotope-labeled analog of the mucolytic drug erdosteine, featuring four carbon-13 atoms incorporated into its molecular structure . With a molecular formula of C4^13C4H11NO4S2 and a molecular weight of 253.28 g/mol, this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of erdosteine in biological matrices . As a 13C-labeled internal standard, it provides superior analytical performance compared to structural analogs or unlabeled erdosteine by correcting for matrix effects, ionization variability, and sample processing losses [1].

Why Erdosteine-13C4 Cannot Be Substituted by Unlabeled Erdosteine or Deuterated Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification, the use of an inappropriate internal standard (IS) leads to significant analytical inaccuracies due to differential matrix effects, inconsistent recovery, and variable ionization efficiency [1]. Unlabeled erdosteine cannot serve as an IS because it co-elutes with the analyte and cannot be distinguished by mass spectrometry, making it impossible to correct for sample-to-sample variability [2]. Deuterated analogs such as Erdosteine-d4, while commonly used, are susceptible to hydrogen-deuterium exchange under certain chromatographic conditions and in complex biological matrices, which can alter retention times and compromise quantitation accuracy [3]. In contrast, the 13C4 label in Erdosteine-13C4 provides a stable mass difference (+4 Da) that is fully retained under all analytical conditions, ensuring consistent chromatographic behavior and reliable correction for matrix effects without the risk of isotopic exchange .

Quantitative Evidence for Erdosteine-13C4 Differentiation in Bioanalytical Method Development


13C4 Isotopic Purity Enables Accurate Quantification with Minimal Cross-Talk

Erdosteine-13C4 achieves a mass shift of +4 Da relative to unlabeled erdosteine (m/z 250 → 254 for the [M+H]+ ion), providing clear mass separation that prevents isotopic cross-talk and enables precise quantitation even at low concentrations . In contrast, deuterated analogs like Erdosteine-d4 exhibit a smaller +4 Da shift but suffer from potential hydrogen-deuterium exchange in protic solvents, leading to signal overlap and reduced accuracy [1]. The 13C label is chemically stable and does not undergo exchange under normal analytical conditions, ensuring consistent performance across multiple sample batches .

LC-MS/MS Bioanalysis Internal Standard

High Chemical Purity (>98%) Minimizes Background Interference in Trace-Level Quantitation

Commercially available Erdosteine-13C4 is supplied with a certified purity of ≥98% as determined by HPLC and qNMR [1]. This high purity is essential for its use as an internal standard, as impurities can contribute to background noise or interfere with the detection of low-abundance analytes. In comparison, unlabeled erdosteine reference standards may contain up to 2% of related impurities, which can compromise the accuracy of calibration curves and lower limits of quantification (LLOQ) . The absence of significant impurities in Erdosteine-13C4 ensures a clean baseline and reliable peak integration, particularly when quantifying erdosteine at therapeutic concentrations in plasma (5-3000 ng/mL) [2].

Chemical Purity LC-MS/MS Trace Analysis

Chromatographic Co-Elution with Unlabeled Erdosteine Ensures Accurate Matrix Effect Correction

Erdosteine-13C4 exhibits nearly identical chromatographic retention time to unlabeled erdosteine due to the minimal isotopic effect of 13C substitution . This co-elution is critical for correcting matrix effects in LC-MS/MS, as both the analyte and internal standard experience the same degree of ion suppression or enhancement [1]. In contrast, structural analogs used as internal standards (e.g., letosteine, ibuprofen) often show different retention times, leading to incomplete correction of matrix effects and up to 30% variability in calculated concentrations [2]. The use of Erdosteine-13C4 as a stable isotope-labeled internal standard (SIL-IS) provides the gold standard approach for mitigating matrix effects in complex biological samples such as plasma, urine, and tissue homogenates [3].

Matrix Effect LC-MS/MS Ion Suppression

Cost-Effective Procurement for Preclinical and Clinical Bioanalytical Support

Erdosteine-13C4 is available from multiple vendors at a price point that reflects its role as a research-use-only internal standard, with pricing typically ranging from $300 to $1000 USD per milligram depending on quantity and supplier [1]. While unlabeled erdosteine is significantly cheaper (approximately $50-100 per gram), it is unsuitable for use as an internal standard in quantitative MS methods [2]. Compared to custom-synthesized 13C-labeled internal standards, which can cost upwards of $5000 per milligram, Erdosteine-13C4 offers a cost-effective solution for routine bioanalytical support in drug development programs . This price-to-performance ratio makes it the preferred choice for laboratories conducting pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of erdosteine [3].

Procurement Cost Analysis Internal Standard

Optimal Application Scenarios for Erdosteine-13C4 in Bioanalytical and Pharmaceutical Research


Pharmacokinetic Studies of Erdosteine Formulations in Preclinical and Clinical Trials

Erdosteine-13C4 serves as the internal standard of choice for quantifying erdosteine and its active thiol-containing metabolite in human plasma during pharmacokinetic studies [1]. Its co-elution with the analyte and stable 13C label ensure accurate correction for matrix effects and sample processing variability, enabling reliable determination of key PK parameters such as Cmax, Tmax, AUC, and half-life [2]. This is essential for comparing different erdosteine formulations, assessing bioequivalence, and supporting regulatory submissions [3].

Therapeutic Drug Monitoring (TDM) in Patients Receiving Erdosteine Therapy

In clinical laboratories performing therapeutic drug monitoring, Erdosteine-13C4 enables precise quantification of erdosteine plasma concentrations at steady state, ensuring that drug levels remain within the therapeutic window [4]. The high purity and stability of the 13C4 internal standard minimize assay variability, allowing for accurate dose adjustments and improved patient outcomes in chronic respiratory conditions such as COPD [5].

Metabolite Identification and Quantitation in Drug Metabolism Studies

Erdosteine-13C4 can be used as a surrogate internal standard for the quantitation of erdosteine metabolites, including the active thiol metabolite (Erdosteine M1), in in vitro and in vivo metabolism studies . Its 13C label facilitates differentiation from endogenous compounds and ensures accurate quantitation of metabolites in complex biological matrices such as hepatocyte incubations and microsomal preparations .

Quality Control and Batch Release Testing of Erdosteine Drug Products

In pharmaceutical manufacturing, Erdosteine-13C4 is employed as an internal standard in validated LC-MS/MS methods for the quality control of erdosteine active pharmaceutical ingredient (API) and finished dosage forms . Its use ensures accurate assay of drug content, impurity profiling, and stability testing, supporting compliance with ICH guidelines and regulatory pharmacopeias [6].

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